Axomadol hydrochloride

Description

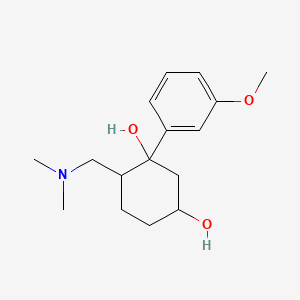

Structure

3D Structure of Parent

Properties

CAS No. |

187219-95-0 |

|---|---|

Molecular Formula |

C16H26ClNO3 |

Molecular Weight |

315.83 g/mol |

IUPAC Name |

(1S,3S,6S)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C16H25NO3.ClH/c1-17(2)11-13-7-8-14(18)10-16(13,19)12-5-4-6-15(9-12)20-3;/h4-6,9,13-14,18-19H,7-8,10-11H2,1-3H3;1H/t13-,14-,16+;/m0./s1 |

InChI Key |

BCTAUJYAQUAGMU-ZPQOTBKHSA-N |

Isomeric SMILES |

CN(C)C[C@@H]1CC[C@@H](C[C@]1(C2=CC(=CC=C2)OC)O)O.Cl |

Canonical SMILES |

CN(C)CC1CCC(CC1(C2=CC(=CC=C2)OC)O)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Axomadol hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Axomadol Hydrochloride: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axomadol hydrochloride is a centrally acting analgesic agent characterized by a unique dual mechanism of action, combining opioid agonism with the inhibition of monoamine reuptake. This technical guide provides an in-depth exploration of the molecular pharmacology of Axomadol, detailing its interaction with target receptors, the subsequent signaling cascades, and the experimental methodologies used to elucidate its complex mode of action. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Axomadol was developed for the management of moderate to severe pain.[1] It is a synthetic, centrally-acting opioid analgesic that is structurally related to tramadol.[1][2] Axomadol is administered as a racemic mixture of its (R,R) and (S,S)-enantiomers.[3] Its analgesic efficacy stems from a synergistic combination of µ-opioid receptor (MOR) agonism and the inhibition of norepinephrine (B1679862) (NE) and, to a lesser extent, serotonin (B10506) (5-HT) reuptake.[3][4] This dual action provides a broader spectrum of analgesia and potentially a more favorable side-effect profile compared to conventional opioids.[5] The development of Axomadol was halted after Phase II clinical trials.[1][2]

The Dual Mechanism of Action: A Stereochemical Perspective

The pharmacological activity of Axomadol is intrinsically linked to its stereochemistry and metabolic activation. The parent drug's enantiomers and their primary metabolite, O-demethyl-axomadol, exhibit distinct affinities for the µ-opioid receptor and monoamine transporters.

Metabolism

Axomadol is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, O-demethyl-axomadol.[3] This metabolic step is critical for the opioid component of its analgesic activity.

Enantiomer-Specific Activities

-

Opioid Agonism: The primary opioid-mediated analgesia is attributed to the (R,R)-enantiomer of the O-demethyl metabolite .[3] This metabolite is a potent agonist at the µ-opioid receptor.[4] The parent (R,R)-axomadol has a significantly lower affinity for the MOR.[4]

-

Monoamine Reuptake Inhibition: The inhibition of norepinephrine and serotonin reuptake is primarily mediated by the (S,S)-enantiomer of the parent drug, Axomadol, and its O-demethyl metabolite .[3][4]

This intricate interplay between the enantiomers and their metabolite is central to Axomadol's dual mechanism of action.

Quantitative Pharmacological Data

The binding affinities of Axomadol's enantiomers and their metabolites for the human µ-opioid receptor and their inhibitory constants for monoamine reuptake in rat brain synaptosomes are summarized below.

| Compound | µ-Opioid Receptor (Ki, µM) | Norepinephrine Reuptake (Ki, µM) | Serotonin Reuptake (Ki, µM) |

| (R,R)-Axomadol | 22.7 | 3.16 | 2.36 |

| (S,S)-Axomadol | >10 | 0.12 | 0.56 |

| (R,R)-O-demethyl-axomadol | 0.14 | 27.2 | 23.5 |

| (S,S)-O-demethyl-axomadol | 3.8 | 0.13 | 7.49 |

Data from Mangas-Sanjuan, et al. (2016).[4]

Signaling Pathways

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by the (R,R)-O-demethyl-axomadol metabolite initiates a cascade of intracellular events.

-

G-Protein Coupling: The µ-opioid receptor couples to inhibitory G-proteins (Gi/o).[6] Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ subunit.[6]

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Modulation of Ion Channels: The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7] It can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[7]

-

-

β-Arrestin Mediated Signaling: Prolonged or high-concentration agonist binding can lead to the phosphorylation of the µ-opioid receptor by G-protein coupled receptor kinases (GRKs).[7] This promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of G-protein independent signaling pathways.[7]

Norepinephrine and Serotonin Reuptake Inhibition

The (S,S)-enantiomers of Axomadol and its metabolite inhibit the reuptake of norepinephrine and serotonin from the synaptic cleft by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively.[3][4] This increases the concentration of these monoamines in the synapse, which in turn enhances descending inhibitory pain pathways.[8]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of Axomadol and its metabolites.

µ-Opioid Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the Ki of Axomadol enantiomers and metabolites for the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing µ-opioid receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]DAMGO.

-

Test compounds: Axomadol enantiomers and metabolites.

-

Non-specific binding control: Naloxone (B1662785) (high concentration).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, cell membranes, [³H]DAMGO, and the test compound or naloxone for non-specific binding.

-

Incubate for 60-90 minutes at room temperature.

-

Rapidly filter the contents of each well onto glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Norepinephrine Transporter (NET) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the norepinephrine transporter.

-

Objective: To determine the Ki of Axomadol enantiomers and metabolites for the norepinephrine transporter.

-

Materials:

-

Cells expressing the human norepinephrine transporter (hNET), e.g., HEK293-hNET cells.

-

Radiolabeled substrate: [³H]Norepinephrine.

-

Test compounds: Axomadol enantiomers and metabolites.

-

Non-specific uptake control: Desipramine or Nisoxetine (B1678948).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well plates.

-

Scintillation counter.

-

-

Procedure:

-

Plate the hNET-expressing cells in 96-well plates and allow them to adhere.

-

Pre-incubate the cells with the test compound or control.

-

Initiate the uptake by adding [³H]Norepinephrine.

-

Incubate for a defined period at room temperature or 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value for the inhibition of norepinephrine uptake.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist at the µ-opioid receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of Axomadol metabolites as agonists at the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing µ-opioid receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test agonist (e.g., (R,R)-O-demethyl-axomadol).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test agonist.

-

In a 96-well plate, add assay buffer, cell membranes, GDP, and the test agonist.

-

Pre-incubate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the data to determine the EC50 and Emax values.

-

Forskolin-Stimulated cAMP Inhibition Assay

This assay measures the ability of a µ-opioid receptor agonist to inhibit adenylyl cyclase activity.

-

Objective: To functionally assess the Gi/o coupling of the µ-opioid receptor upon stimulation by Axomadol metabolites.

-

Materials:

-

Whole cells expressing µ-opioid receptors.

-

Test agonist (e.g., (R,R)-O-demethyl-axomadol).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate cells in a 96-well or 384-well plate.

-

Pre-treat the cells with the PDE inhibitor.

-

Add serial dilutions of the test agonist.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Calculate the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

Axomadol hydrochloride presents a compelling example of a rationally designed analgesic with a multifaceted mechanism of action. The stereospecific activities of its parent enantiomers and their active metabolites result in a synergistic combination of µ-opioid receptor agonism and monoamine reuptake inhibition. This in-depth technical guide provides a comprehensive overview of its molecular pharmacology, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in understanding this complex analgesic agent.

References

- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Axomadol - Wikipedia [en.wikipedia.org]

- 3. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 5. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Axomadol Hydrochloride: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axomadol hydrochloride is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of monoamine reuptake.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of Axomadol hydrochloride, intended for researchers, scientists, and professionals in the field of drug development. The document details illustrative experimental protocols for its synthesis, based on established methods for structurally related compounds, and outlines key analytical techniques for its characterization. Quantitative data is presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its pharmacological action and analysis.

Introduction

Axomadol, with the chemical name (1R,3R,6R)-6-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-1,3-cyclohexanediol, is a synthetic opioid analgesic that was investigated for the treatment of moderate to severe pain.[4] Its hydrochloride salt is the commonly used form for pharmaceutical development. The compound is structurally related to tramadol (B15222) and exhibits a complex pharmacological profile by acting as an agonist at the μ-opioid receptor and as an inhibitor of the reuptake of norepinephrine (B1679862) and serotonin.[1][2][3] This dual action is believed to contribute to its analgesic efficacy.

Synthesis of Axomadol Hydrochloride

While a specific, detailed, publicly available synthesis protocol for Axomadol hydrochloride is limited, a plausible synthetic route can be inferred from the well-documented synthesis of its structural analog, tramadol hydrochloride.[5][6][7] The following protocol is an illustrative example based on these established methods.

Illustrative Synthesis Workflow

The synthesis of Axomadol hydrochloride can be conceptualized in a multi-step process, beginning with the formation of a key intermediate followed by a Grignard reaction and subsequent stereoselective separation and salt formation.

Caption: Illustrative workflow for the synthesis of Axomadol hydrochloride.

Experimental Protocol (Illustrative)

Step 1: Synthesis of 2-[(Dimethylamino)methyl]cyclohexan-1-one (Mannich Base)

-

To a reaction vessel, add cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.

-

The mixture is heated under reflux for a specified period to facilitate the Mannich reaction.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation, to yield the Mannich base intermediate.

Step 2: Grignard Reaction to form Axomadol Base

-

In a separate flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 3-bromoanisole in an ethereal solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) to form the Grignard reagent, 3-methoxyphenylmagnesium bromide.

-

The solution of the Mannich base from Step 1, dissolved in a suitable solvent, is then added dropwise to the Grignard reagent at a controlled temperature (typically cooled in an ice bath).

-

The reaction is stirred for several hours to ensure complete reaction.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield a mixture of diastereomers of the Axomadol base.

Step 3: Purification and Formation of Axomadol Hydrochloride

-

The mixture of diastereomers is separated using column chromatography to isolate the desired (1R,3R,6R) stereoisomer.

-

The purified Axomadol base is dissolved in a suitable solvent (e.g., isopropanol (B130326) or diethyl ether).

-

A solution of hydrochloric acid in a suitable solvent is then added dropwise while stirring.

-

The precipitated Axomadol hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Characterization of Axomadol Hydrochloride

A comprehensive characterization of Axomadol hydrochloride is essential to confirm its identity, purity, and structure. The following are key analytical techniques employed for this purpose. Due to the limited availability of specific data for Axomadol hydrochloride, representative data for the closely related compound tramadol hydrochloride is presented for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of Axomadol hydrochloride and for quantifying it in various matrices.

Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate (B84403) buffer at a specific pH) in a defined ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Data Presentation

| Compound | Retention Time (min) | Purity (%) |

| Axomadol Hydrochloride | Typically > 2.0 | > 99.0 |

Note: The exact retention time will vary depending on the specific HPLC conditions. A high purity level is expected for a pharmaceutical-grade substance.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Axomadol hydrochloride, confirming its molecular formula.

Illustrative Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragments (m/z) |

| Electrospray (ESI) | 280.2 | Fragments corresponding to the loss of water and the dimethylaminomethyl group would be expected. |

Note: The molecular weight of Axomadol base is 279.38 g/mol . The [M+H]⁺ ion would be observed at approximately m/z 280.2.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the Axomadol hydrochloride molecule.

Illustrative IR Absorption Peaks

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | ~3400 (broad) |

| C-H (aromatic) | ~3050 |

| C-H (aliphatic) | ~2930 |

| C=C (aromatic) | ~1600, ~1480 |

| C-O (ether) | ~1250, ~1040 |

| N-H (amine salt) | ~2700-2250 (broad) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of Axomadol hydrochloride.

Illustrative ¹H NMR Chemical Shifts (in a suitable deuterated solvent)

| Protons | Chemical Shift (ppm) |

| Aromatic (Ar-H) | 6.7 - 7.3 |

| Methoxy (-OCH₃) | ~3.8 |

| N-Methyl (-N(CH₃)₂) | ~2.2 |

| Cyclohexane ring protons | 1.2 - 2.5 |

| Hydroxyl (-OH) | Variable (broad singlet) |

Illustrative ¹³C NMR Chemical Shifts (in a suitable deuterated solvent)

| Carbon | Chemical Shift (ppm) |

| Aromatic (Ar-C) | 110 - 160 |

| Cyclohexane ring carbons | 20 - 80 |

| Methoxy (-OCH₃) | ~55 |

| N-Methyl (-N(CH₃)₂) | ~45 |

Mechanism of Action and Signaling Pathways

Axomadol's analgesic effect is attributed to its dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3]

Opioid Receptor Signaling Pathway

As a μ-opioid receptor agonist, Axomadol mimics the action of endogenous opioids. Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain signal transmission.

Caption: Opioid receptor signaling pathway activated by Axomadol.

Norepinephrine Reuptake Inhibition

Axomadol also functions as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET) in the presynaptic terminal, it increases the concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic signaling, which is involved in descending inhibitory pain pathways.

Caption: Mechanism of norepinephrine reuptake inhibition by Axomadol.

Conclusion

Axomadol hydrochloride is a promising analgesic agent with a unique dual mechanism of action. This guide has provided an illustrative overview of its synthesis and a framework for its comprehensive characterization using modern analytical techniques. The provided diagrams of its signaling pathways offer a visual representation of its pharmacological effects. Further research and development will continue to elucidate the full therapeutic potential of this compound.

Disclaimer: The synthesis protocol and characterization data presented in this document are illustrative and based on methods for structurally similar compounds due to the limited availability of specific information for Axomadol hydrochloride in the public domain. Researchers should consult relevant patents and scientific literature for the most accurate and up-to-date information.

References

An In-depth Technical Guide to Axomadol Hydrochloride O-demethyl Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axomadol is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of norepinephrine (B1679862) reuptake. Following administration, Axomadol undergoes metabolism, primarily mediated by the cytochrome P450 (CYP) 2D6 enzyme, to form its active O-demethylated metabolite. This metabolite is crucial to the overall pharmacological profile of Axomadol, contributing significantly to its analgesic effects through potent interaction with µ-opioid receptors. This technical guide provides a comprehensive overview of the Axomadol hydrochloride O-demethyl metabolite, focusing on its pharmacological properties, pharmacokinetics, and relevant experimental methodologies.

Physicochemical Properties

Pharmacology

The O-demethyl metabolite of Axomadol is a potent agonist at the µ-opioid receptor. Its binding affinity is stereoselective, with the enantiomers exhibiting different potencies.

Receptor Binding Affinity

The inhibitory constants (Ki) for the enantiomers of the O-demethyl metabolite at the human recombinant µ-opioid receptor have been determined, highlighting the greater potency of the (1R,2R) enantiomer.[1]

| Enantiomer | Receptor | Ki (µM) |

| (1R,2R)-O-demethyl metabolite | Human µ-opioid | 0.14 |

| (1S,2S)-O-demethyl metabolite | Human µ-opioid | 3.8 |

Pharmacodynamics

The pharmacodynamic effects of the Axomadol O-demethyl metabolite are consistent with its action as a µ-opioid agonist. One of the key measurable effects is the induction of miosis (pupil constriction).

A population pharmacokinetic/pharmacodynamic (PK/PD) model revealed that the predicted effect-site concentrations of the (1R,2R)-O-demethyl metabolite linearly decreased pupil diameter.[1]

| Parameter | Value |

| Slope of pupil diameter decrease (mm·ml ng⁻¹) | 0.00967 |

Pharmacokinetics

The formation of the O-demethyl metabolite is dependent on the activity of the CYP2D6 enzyme. As such, the pharmacokinetic profile of the metabolite can be significantly influenced by an individual's CYP2D6 genotype. While a comprehensive table of standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for the O-demethyl metabolite is not available in a single source, population pharmacokinetic models have been developed to describe its disposition.

The kinetics of Axomadol and its O-demethyl metabolite have been described using a model that includes a specific compartment for metabolite formation, representing the liver.[1]

Signaling Pathway

As a potent µ-opioid receptor agonist, the Axomadol O-demethyl metabolite is understood to activate the canonical G-protein coupled receptor signaling pathway associated with this receptor. This pathway primarily involves the activation of inhibitory G-proteins (Gi/o).

µ-Opioid Receptor Signaling

The binding of the O-demethyl metabolite to the µ-opioid receptor initiates a cascade of intracellular events, leading to the analgesic effect. Key downstream effects include the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.

References

Axomadol Hydrochloride: A Technical Guide to Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axomadol is a centrally active analgesic agent that was investigated for the treatment of chronic pain.[1] Its mechanism of action is complex, involving both opioid and non-opioid pathways. This technical guide provides an in-depth overview of the receptor binding affinity of Axomadol hydrochloride, its enantiomers, and its primary metabolite, along with detailed experimental protocols and a visualization of its signaling pathways. The development of Axomadol was discontinued (B1498344) after Phase 2 clinical trials due to not meeting primary endpoints for chronic low back pain.

Core Mechanism of Action

Axomadol is a racemic mixture, and its analgesic effects are attributed to a dual mechanism of action:

-

Opioid Receptor Agonism: Primarily mediated by its active metabolite, O-demethyl-axomadol, which exhibits agonistic properties at the µ-opioid receptor.

-

Monoamine Reuptake Inhibition: Axomadol also inhibits the reuptake of norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT), contributing to its analgesic effect.

Quantitative Receptor Binding Affinity

The binding affinity of a compound to its target receptor is a critical determinant of its potency and pharmacological profile. The inhibitory constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following tables summarize the known Ki values for Axomadol's enantiomers and its active metabolite at the human µ-opioid receptor.

Due to the limited publicly available data on the direct binding of Axomadol's enantiomers to the norepinephrine transporter (NET) and serotonin transporter (SERT), data for the structurally similar analgesic, Tramadol (B15222), is provided as a relevant proxy.

Table 1: Binding Affinity of Axomadol Enantiomers and Metabolite at the Human µ-Opioid Receptor

| Compound | Receptor | Inhibitory Constant (Ki) |

| (RR)-Axomadol | µ-opioid | 22.7 µM |

| (SS)-Axomadol | µ-opioid | >10 µM |

| (RR)-O-demethyl-axomadol | µ-opioid | 0.14 µM |

| (SS)-O-demethyl-axomadol | µ-opioid | 3.8 µM |

Table 2: Binding Affinity of Tramadol Enantiomers at Monoamine Transporters (as a proxy for Axomadol)

| Compound | Transporter | Inhibitory Constant (Ki) |

| (+)-Tramadol | Serotonin Transporter (SERT) | 0.53 µM[2] |

| (-)-Tramadol | Norepinephrine Transporter (NET) | 0.43 µM[2] |

Experimental Protocols

The determination of receptor binding affinity is typically achieved through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

Objective: To determine the inhibitory constant (Ki) of Axomadol enantiomers and metabolites for the human µ-opioid receptor.

Materials:

-

Receptor Source: Membranes from cells recombinantly expressing the human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

-

Test Compounds: (RR)-Axomadol, (SS)-Axomadol, (RR)-O-demethyl-axomadol, (SS)-O-demethyl-axomadol.

-

Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes, [³H]-DAMGO, and assay buffer.

-

Non-specific Binding: Receptor membranes, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).

-

Displacement: Receptor membranes, [³H]-DAMGO, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Axomadol's Dual Mechanism of Action

Caption: Dual mechanism of action of Axomadol.

Radioligand Binding Assay Workflow

Caption: Workflow of a competitive radioligand binding assay.

Opioid Receptor Downstream Signaling

Caption: Downstream signaling cascade of the µ-opioid receptor.

References

Axomadol Hydrochloride: A Technical Guide to its Monoamine Reuptake Inhibition Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axomadol is a centrally acting analgesic agent with a dual mechanism of action, encompassing both opioid agonism and inhibition of monoamine reuptake. This technical guide provides an in-depth analysis of axomadol hydrochloride's interaction with the norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters. Quantitative binding affinity data for axomadol's enantiomers and its primary O-demethyl metabolite are presented, alongside detailed experimental protocols for monoamine reuptake inhibition assays. Furthermore, signaling pathways and experimental workflows are illustrated to provide a comprehensive understanding of its pharmacological profile.

Introduction

Axomadol (formerly EN3324) is a synthetic opioid analgesic that was investigated for the management of moderate to severe pain.[1][2] Structurally related to tramadol, axomadol exhibits a complex pharmacological profile by not only acting as an agonist at the μ-opioid receptor but also by inhibiting the reuptake of norepinephrine (NA) and, to a lesser extent, serotonin (5-HT).[3][4] This dual action suggests a potential for synergistic analgesic effects, targeting both ascending and descending pain pathways. The monoamine reuptake inhibition is primarily attributed to the (S,S)-enantiomer of the parent compound and its metabolite.[3] This document serves as a technical resource, consolidating the available data on the monoamine reuptake properties of axomadol hydrochloride and its derivatives.

Quantitative Data: Monoamine Transporter Binding Affinities

The inhibitory activity of axomadol's enantiomers and its primary active metabolite, O-demethyl-axomadol, at the norepinephrine and serotonin transporters has been quantified using in vitro binding assays with rat brain synaptosomes. The resulting inhibition constant (Ki) values are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

| Compound | Transporter | Ki (μM)[3] |

| (R,R)-Axomadol (Parent) | Norepinephrine (NET) | 3.16 |

| Serotonin (SERT) | 2.36 | |

| (S,S)-Axomadol (Parent) | Norepinephrine (NET) | 0.12 |

| Serotonin (SERT) | 0.56 | |

| (R,R)-O-demethyl-axomadol | Norepinephrine (NET) | 27.2 |

| Serotonin (SERT) | 23.5 | |

| (S,S)-O-demethyl-axomadol | Norepinephrine (NET) | 0.13 |

| Serotonin (SERT) | 7.49 |

Experimental Protocols: Monoamine Reuptake Inhibition Assay

The following provides a detailed methodology for a standard radioligand binding assay to determine the affinity of test compounds for the norepinephrine and serotonin transporters in rat brain synaptosomes. This protocol is representative of the type of assay used to generate the data presented above.

Preparation of Rat Brain Synaptosomes

-

Tissue Homogenization: Whole brains from male Sprague-Dawley rats are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) solution.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Synaptosome Isolation: The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The pellet, containing the synaptosomes, is resuspended in a suitable buffer (e.g., Krebs-phosphate buffer).

Norepinephrine Transporter (NET) Binding Assay

-

Radioligand: [³H]-Nisoxetine, a selective NET inhibitor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure:

-

Synaptosomal membranes (approximately 100-200 µg of protein) are incubated with a fixed concentration of [³H]-Nisoxetine (e.g., 1 nM).

-

Varying concentrations of axomadol hydrochloride or its enantiomers/metabolites are added to compete for binding.

-

The incubation is carried out for 60 minutes at 4°C.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled NET inhibitor, such as desipramine (B1205290) (10 µM).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

Serotonin Transporter (SERT) Binding Assay

-

Radioligand: [³H]-Citalopram or [³H]-Paroxetine, selective SERT inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure:

-

Synaptosomal membranes (approximately 50-100 µg of protein) are incubated with a fixed concentration of the chosen radioligand (e.g., 0.1 nM [³H]-Paroxetine).

-

Varying concentrations of axomadol hydrochloride or its enantiomers/metabolites are added.

-

The incubation is performed for 60 minutes at 25°C.

-

Non-specific binding is determined using a high concentration of a non-radiolabeled SERT inhibitor, such as fluoxetine (B1211875) (10 µM).

-

The assay is terminated and radioactivity is quantified as described for the NET binding assay.

-

IC50 and subsequent Ki values are calculated.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Axomadol

Caption: Dual mechanism of action of Axomadol leading to analgesia.

Experimental Workflow: Monoamine Reuptake Inhibition Assay

Caption: Workflow for a synaptosome-based monoamine reuptake assay.

References

- 1. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moleculardevices.com [moleculardevices.com]

- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 4. Inhibition of serotonin uptake into mouse brain synaptosomes by ionophores and ion-channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Axomadol Hydrochloride using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Axomadol hydrochloride. Axomadol, the primary active metabolite of Tramadol (B15222), is also known as O-desmethyltramadol (ODT). The described protocol is applicable for the analysis of Axomadol in bulk drug substances and pharmaceutical formulations. The method is sensitive, accurate, precise, and suitable for routine quality control and research applications.

Introduction

Axomadol is a centrally acting opioid analgesic and the main active metabolite of Tramadol. It exhibits a significantly higher affinity for the μ-opioid receptor compared to its parent compound, making its accurate quantification critical in pharmacokinetic, pharmacodynamic, and quality control studies. This document provides a detailed protocol for an HPLC method that effectively separates and quantifies Axomadol hydrochloride.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: Zorbax SB-C8 (250 x 4.6 mm, 5 µm)[1]

-

Mobile Phase: Acetonitrile (B52724) : 0.01 M Potassium Dihydrogen Phosphate (B84403) Buffer (50:50, v/v), with 0.1% Triethylamine (B128534), adjusted to pH 5.5 with 0.1 M Sodium Hydroxide[1]

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 25°C[1]

-

Detection Wavelength: 218 nm[1]

-

Injection Volume: 20 µL

-

Run Time: 10 minutes[2]

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 0.01 M solution of potassium dihydrogen phosphate in HPLC grade water. Add 0.1% (v/v) of triethylamine and adjust the pH to 5.5 using 0.1 M sodium hydroxide. Filter the buffer solution through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 50:50 (v/v) ratio and degas before use.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Axomadol hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the range of 250-2000 ng/mL.[1][3]

-

Sample Preparation (for Pharmaceutical Formulations):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer a quantity of the powder equivalent to 100 mg of Axomadol hydrochloride into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

-

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 250 - 2000 ng/mL[1][3] |

| Correlation Coefficient (r²) | > 0.99[1][3] |

| Limit of Detection (LOD) | 125 ng/mL[1][3] |

| Limit of Quantification (LOQ) | 250 ng/mL[1][3] |

| Intra-day Precision (%RSD) | 1.89% - 10.91%[1] |

| Inter-day Precision (%RSD) | 2.16% - 5.85%[1] |

| Accuracy (% Recovery) | 86.93% - 104.99%[1] |

| Retention Time of Axomadol | Approximately 4.75 min[1][2] |

Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of Axomadol hydrochloride.

Signaling Pathways and Logical Relationships

For the quantification of a small molecule like Axomadol hydrochloride by HPLC, the concept of signaling pathways is not directly applicable. The logical relationship in this analytical method is a linear relationship between the concentration of the analyte and the detector response (peak area), which is a fundamental principle of quantitative chromatography.

Caption: Logical relationship between analyte concentration and detector response in HPLC.

Conclusion

The HPLC method described in this application note is a reliable and validated procedure for the quantification of Axomadol hydrochloride. The detailed protocol and validation data provide a comprehensive guide for researchers and analysts in the pharmaceutical industry. The method's simplicity and accuracy make it suitable for high-throughput analysis in quality control laboratories.

References

Application Note & Protocol: Quantitative Analysis of Axomadol Hydrochloride in Human Plasma by LC-MS/MS

Introduction

Axomadol is a centrally active analgesic agent with a dual mechanism of action, exhibiting opioid agonistic properties and inhibition of monoamine reuptake.[1][2] Structurally related to tramadol (B15222), it undergoes metabolism primarily via the cytochrome P450 enzyme CYP2D6 to form its active metabolite, O-demethyl-axomadol.[2] Accurate and sensitive quantification of Axomadol in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the analysis of Axomadol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodology presented is adapted from established and validated methods for the analysis of the structurally similar compound, tramadol, and its metabolites in biological matrices.[3][4][5][6]

Principle

This method employs a simple and rapid protein precipitation technique for the extraction of Axomadol and a suitable internal standard (IS) from human plasma. The chromatographic separation is achieved on a C18 reversed-phase column under gradient or isocratic elution conditions. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard:

-

Axomadol hydrochloride (Reference Standard)

-

Tramadol-d6 (or other suitable stable isotope-labeled internal standard)

-

-

Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

-

2. Standard Solutions and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Axomadol hydrochloride and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Axomadol stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

Allow all plasma samples, calibration standards, and QC samples to thaw at room temperature.

-

To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the IS working solution (100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min. |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | To be determined by infusing a standard solution of Axomadol and the IS. For Axomadol (MW: 263.38), a potential precursor ion would be [M+H]+ at m/z 264.2. Product ions would need to be optimized. For Tramadol-d6, a common transition is m/z 270.2 -> 58.2. |

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Axomadol in human plasma, based on typical acceptance criteria for bioanalytical methods.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Axomadol | 1 - 1000 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| LLOQ | 1 | < 20% | < 20% | ± 20% |

| Low | 3 | < 15% | < 15% | ± 15% |

| Medium | 100 | < 15% | < 15% | ± 15% |

| High | 800 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 85% | 85% - 115% |

| High | 800 | > 85% | 85% - 115% |

Visualizations

Caption: Experimental workflow for plasma sample preparation.

Caption: Simplified metabolic pathway of Axomadol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Axomadol hydrochloride in human plasma using LC-MS/MS. The described method is sensitive, selective, and suitable for high-throughput analysis in a research or drug development setting. The provided validation parameters and workflows serve as a robust starting point for the implementation of this assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of tramadol and O-desmethyltramadol in human plasma by high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An accurate, rapid and sensitive determination of tramadol and its active metabolite O-desmethyltramadol in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Axomadol Hydrochloride Enantiomers by High-Performance Liquid Chromatography

Abstract

This application note presents a proposed method for the chiral separation of Axomadol hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC). Axomadol, a centrally active analgesic, is a chiral compound, and the analysis of its individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. While specific validated methods for Axomadol are not widely published, this protocol is based on established methods for the structurally similar compound, Tramadol, and general principles of chiral chromatography. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (+) and (-) enantiomers of Axomadol. This document provides a detailed experimental protocol, system suitability parameters, and a workflow diagram to guide researchers in developing and validating a robust enantioselective analytical method for Axomadol.

Introduction

Axomadol is a synthetic, centrally-acting opioid analgesic that has been investigated for the management of chronic pain.[1] It possesses a complex mechanism of action, involving opioid receptor agonism and inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake.[2] Axomadol has two chiral centers, and like many chiral drugs, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in drug development, clinical research, and quality control.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of pharmaceuticals. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds. This application note outlines a proposed HPLC method for the chiral separation of Axomadol hydrochloride enantiomers, leveraging successful methodologies reported for the analogous compound, Tramadol.

Experimental Protocol

Instrumentation and Materials:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or fluorescence detector. A mass spectrometer can also be used for detection, as has been done in previous Axomadol pharmacokinetic studies.[2]

-

Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. A suitable starting point would be a column such as the Lux® Cellulose-4 (150 x 4.6 mm, 3 µm) or a Chiralpak® AD-H (150 x 4.6 mm, 5 µm).

-

Chemicals and Reagents:

-

Axomadol hydrochloride reference standard (racemic mixture)

-

Hexane (B92381) (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA) (analytical grade)

-

Methanol (B129727) (HPLC grade, for sample preparation)

-

Water (HPLC grade)

-

Chromatographic Conditions (Proposed):

The following conditions are proposed as a starting point and may require optimization for a specific HPLC system and column.

| Parameter | Proposed Value |

| Column | Lux® Cellulose-4 (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Hexane:Ethanol with 0.1% Diethylamine (96:4 v/v) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | UV at 274 nm or Fluorescence (Excitation: 275 nm, Emission: 300 nm) |

| Injection Volume | 10 µL |

| Sample Diluent | Methanol or Mobile Phase |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of racemic Axomadol hydrochloride in methanol at a concentration of 1 mg/mL.

-

Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

-

Filtration: Filter the working standard solution through a 0.45 µm syringe filter before injection.

System Suitability:

To ensure the performance of the chromatographic system, the following system suitability parameters should be evaluated.

| Parameter | Acceptance Criteria |

| Resolution (Rs) | ≥ 1.5 |

| Tailing Factor (T) | 0.8 - 1.5 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |

Data Presentation

The following table summarizes the expected retention times and resolution for the chiral separation of Axomadol enantiomers based on the proposed method. These are hypothetical values and will need to be experimentally determined.

| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |

| (+)-Axomadol | ~ 8.5 | - |

| (-)-Axomadol | ~ 9.8 | > 1.5 |

Experimental Workflow

Caption: Workflow for the chiral separation of Axomadol enantiomers.

Discussion

The proposed HPLC method provides a starting point for the successful chiral separation of Axomadol hydrochloride enantiomers. The selection of a polysaccharide-based chiral stationary phase is based on its proven success in resolving a wide variety of chiral compounds, including the structurally related molecule Tramadol. The use of a normal-phase mobile system consisting of hexane and an alcohol modifier, with a basic additive like diethylamine, is a common and effective approach for the enantioseparation of basic compounds on this type of CSP.

Optimization of the mobile phase composition, including the type and percentage of the alcohol modifier and the concentration of the basic additive, may be necessary to achieve optimal resolution and peak shape. The flow rate and column temperature can also be adjusted to fine-tune the separation. The choice of detector will depend on the concentration of the analyte and the required sensitivity. While UV detection is often sufficient, fluorescence detection can offer enhanced sensitivity. For complex matrices, such as plasma samples, LC-MS/MS would provide the highest selectivity and sensitivity, as demonstrated in pharmacokinetic studies of Axomadol.[2]

Conclusion

This application note details a proposed HPLC method for the chiral separation of Axomadol hydrochloride enantiomers. By leveraging established chromatographic principles and methodologies for similar compounds, this protocol provides a solid foundation for researchers, scientists, and drug development professionals to develop a robust and reliable analytical method for the enantioselective analysis of Axomadol. The successful implementation of this method will be critical for advancing the understanding of the pharmacological properties of individual Axomadol enantiomers.

References

Axomadol Hydrochloride Reference Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axomadol is a centrally acting analgesic agent that was investigated for the treatment of chronic pain.[1] Its mechanism of action involves a dual pathway: it acts as an agonist at opioid receptors and also inhibits the reuptake of monoamines, specifically norepinephrine (B1679862) and serotonin.[2] Although its clinical development was halted after Phase II trials, Axomadol and its hydrochloride salt remain valuable tools for research in pain pathways and drug metabolism.[1] This document provides detailed application notes and protocols for the use of Axomadol hydrochloride as a reference standard in a research setting.

Availability

Axomadol hydrochloride is not available as a pharmacopoeial reference standard from organizations like USP or EP. However, it can be obtained as a research chemical from various commercial suppliers. It is crucial to source this compound from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA).

Quantitative Data Summary

The following table summarizes typical quantitative data for an Axomadol hydrochloride reference standard. This data is compiled from information available for Axomadol and its analogue, Tramadol hydrochloride, and should be confirmed with the supplier-specific Certificate of Analysis.

| Parameter | Specification | Typical Value | Analytical Method |

| Identity | Conforms to structure | Confirmed by ¹H-NMR, ¹³C-NMR, MS | NMR, Mass Spectrometry |

| Appearance | White to off-white crystalline powder | Conforms | Visual Inspection |

| Purity (HPLC) | ≥ 98.0% | 99.74% (for Axomadol free base) | HPLC-UV |

| Solubility | Soluble in water, methanol, and DMSO | Conforms | Visual Inspection |

| Loss on Drying | ≤ 1.0% | < 0.5% | TGA or Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS or USP <231> |

| Residual Solvents | Complies with ICH Q3C limits | Conforms | Headspace GC-MS |

Signaling Pathway

Axomadol's analgesic effect is attributed to its dual mechanism of action. The diagram below illustrates the inferred signaling pathway based on its known targets and the well-established pathways of similar molecules like Tramadol.

Caption: Inferred signaling pathway of Axomadol.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol is adapted from established methods for the related compound, Tramadol hydrochloride, and should be validated for Axomadol hydrochloride.

A. Instrumentation and Materials

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Axomadol hydrochloride reference standard

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

B. Chromatographic Conditions

-

Mobile Phase: A filtered and degassed mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

C. Standard Solution Preparation

-

Accurately weigh approximately 25 mg of Axomadol hydrochloride reference standard and transfer to a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

-

Further dilute this stock solution with the mobile phase to obtain a working standard solution of approximately 100 µg/mL.

D. Sample Solution Preparation

-

Prepare the sample solution at the same concentration as the working standard solution using the mobile phase as the diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

E. Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., RSD of peak area < 2.0%).

-

Inject the sample solution.

-

Calculate the purity by the area normalization method, assuming all impurities have the same response factor as the main peak.

Experimental Workflow Diagram

Caption: Workflow for HPLC purity assessment of Axomadol HCl.

Disclaimer

This document is intended for research purposes only and not for human or veterinary use. The information provided is based on available scientific literature and is intended as a guide. All experimental procedures should be conducted by qualified personnel in a suitably equipped laboratory, following all applicable safety guidelines. The analytical methods described herein are examples and should be fully validated by the end-user for their specific application.

References

In Vitro Assays for Axomadol Hydrochloride Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axomadol hydrochloride is a centrally acting analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and inhibition of monoamine reuptake.[1] As a racemic mixture of (1R,2S,5R)- and (1S,2R,5S)-enantiomers, the pharmacological activity of Axomadol is a composite of the distinct properties of each enantiomer. These application notes provide detailed protocols for in vitro assays to characterize the activity of Axomadol hydrochloride and its enantiomers at the mu-opioid receptor (MOR) and on the norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) transporters.

Data Presentation

The following tables summarize the expected quantitative data from in vitro assays of Axomadol hydrochloride and its components. The data for the related compound Tramadol (B15222) is provided as a representative example to illustrate the expected differential activity of the enantiomers.

Table 1: Opioid Receptor Binding Affinity

| Compound | Receptor | Radioligand | Kᵢ (nM) |

| Axomadol HCl (racemate) | Mu-Opioid | [³H]-DAMGO | Data to be determined |

| (+)-Axomadol | Mu-Opioid | [³H]-DAMGO | Data to be determined |

| (-)-Axomadol | Mu-Opioid | [³H]-DAMGO | Data to be determined |

| Tramadol HCl (racemate) | Mu-Opioid | [³H]-Naloxone | 2400 |

| (+)-Tramadol | Mu-Opioid | [³H]-Naloxone | 1330 |

| (-)-Tramadol | Mu-Opioid | [³H]-Naloxone | 24800 |

Table 2: Monoamine Reuptake Inhibition

| Compound | Transporter | Substrate | IC₅₀ (nM) |

| Axomadol HCl (racemate) | Norepinephrine (NET) | [³H]-Norepinephrine | Data to be determined |

| (+)-Axomadol | Norepinephrine (NET) | [³H]-Norepinephrine | Data to be determined |

| (-)-Axomadol | Norepinephrine (NET) | [³H]-Norepinephrine | Data to be determined |

| Axomadol HCl (racemate) | Serotonin (SERT) | [³H]-Serotonin | Data to be determined |

| (+)-Axomadol | Serotonin (SERT) | [³H]-Serotonin | Data to be determined |

| (-)-Axomadol | Serotonin (SERT) | [³H]-Serotonin | Data to be determined |

| Tramadol HCl (racemate) | Norepinephrine (NET) | [³H]-Norepinephrine | 430 |

| (+)-Tramadol | Norepinephrine (NET) | [³H]-Norepinephrine | Not reported |

| (-)-Tramadol | Norepinephrine (NET) | [³H]-Norepinephrine | 430 |

| Tramadol HCl (racemate) | Serotonin (SERT) | [³H]-Serotonin | 530 |

| (+)-Tramadol | Serotonin (SERT) | [³H]-Serotonin | 530 |

| (-)-Tramadol | Serotonin (SERT) | [³H]-Serotonin | Not reported |

Experimental Protocols

Mu-Opioid Receptor (MOR) Binding Assay

Principle: This competitive binding assay measures the affinity of a test compound (Axomadol hydrochloride and its enantiomers) for the mu-opioid receptor by assessing its ability to displace a radiolabeled ligand (e.g., [³H]-DAMGO) from the receptor.

Materials:

-

Cell membranes prepared from cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)

-

[³H]-DAMGO (specific activity ~30-60 Ci/mmol)

-

Naloxone (for determination of non-specific binding)

-

Axomadol hydrochloride and its purified enantiomers

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare serial dilutions of Axomadol hydrochloride and its enantiomers in Binding Buffer.

-

In a 96-well microplate, add in the following order:

-

25 µL of Binding Buffer (for total binding) or 25 µL of 10 µM Naloxone (for non-specific binding) or 25 µL of test compound dilution.

-

25 µL of [³H]-DAMGO (final concentration ~1 nM).

-

150 µL of cell membrane suspension (50-100 µg protein/well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle shaking.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Norepinephrine Transporter (NET) Uptake Assay

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing the norepinephrine transporter.

Materials:

-

HEK293 or other suitable cells stably expressing the human norepinephrine transporter (hNET)

-

[³H]-Norepinephrine (specific activity ~10-20 Ci/mmol)

-

Desipramine (B1205290) (as a positive control and for determination of non-specific uptake)

-

Axomadol hydrochloride and its purified enantiomers

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

-

96-well cell culture plates

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Plate hNET-expressing cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells once with Uptake Buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with 100 µL of Uptake Buffer containing various concentrations of the test compound or 10 µM desipramine for non-specific uptake.

-

Initiate the uptake by adding 100 µL of [³H]-Norepinephrine (final concentration ~10 nM) to each well.

-

Incubate for 15 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with 200 µL of ice-cold Uptake Buffer.

-

Lyse the cells by adding 200 µL of 1% SDS.

-

Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC₅₀ value by non-linear regression analysis.

Serotonin Transporter (SERT) Uptake Assay

Principle: This assay is analogous to the NET uptake assay but measures the inhibition of radiolabeled serotonin uptake into cells expressing the serotonin transporter.

Materials:

-

HEK293 or other suitable cells stably expressing the human serotonin transporter (hSERT)

-

[³H]-Serotonin (5-HT) (specific activity ~20-30 Ci/mmol)

-

Fluoxetine (B1211875) or Paroxetine (as a positive control and for determination of non-specific uptake)

-

Axomadol hydrochloride and its purified enantiomers

-

Uptake Buffer: Krebs-Ringer-HEPES buffer

-

96-well cell culture plates

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Plate hSERT-expressing cells in 96-well plates and grow to confluence.

-

Wash the cells once with Uptake Buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with 100 µL of Uptake Buffer containing various concentrations of the test compound or 10 µM fluoxetine for non-specific uptake.

-

Initiate the uptake by adding 100 µL of [³H]-Serotonin (final concentration ~5 nM).

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with 200 µL of ice-cold Uptake Buffer.

-

Lyse the cells by adding 200 µL of 1% SDS.

-

Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the specific uptake and determine the IC₅₀ value as described for the NET assay.

Signaling Pathways

The dual mechanism of action of Axomadol involves interaction with the G-protein coupled mu-opioid receptor and the monoamine transporters.

References

Axomadol Hydrochloride: Unraveling Receptor Interactions through Radioligand Binding Assays

Abstract

Axomadol hydrochloride is a centrally active analgesic agent with a dual mechanism of action, exhibiting both opioid agonistic properties and the ability to inhibit the reuptake of monoamines such as norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[1] This application note provides a detailed protocol for conducting in vitro radioligand receptor binding assays to characterize the affinity of Axomadol hydrochloride and its metabolites for the µ-opioid receptor. The described methodologies are fundamental for researchers in pharmacology and drug development engaged in the study of novel analgesic compounds.

Introduction

Axomadol, a synthetic compound related to tramadol, was developed for the management of chronic pain.[2] Its analgesic effect is attributed to the synergistic action of its enantiomers and their primary active metabolite, O-demethyl-axomadol.[1] The (R,R)-enantiomer of the O-demethyl metabolite is a potent agonist at the µ-opioid receptor, while the (S,S)-enantiomers of both the parent compound and the metabolite are primarily responsible for the inhibition of monoamine reuptake.[1] Understanding the binding affinity of Axomadol and its derivatives to the µ-opioid receptor is crucial for elucidating its pharmacological profile. Radioligand binding assays are a robust and widely used technique for determining the affinity of a compound for a specific receptor.[3] This document outlines the necessary materials and a step-by-step protocol for performing a competitive radioligand binding assay to determine the inhibitory constant (Ki) of Axomadol hydrochloride for the human µ-opioid receptor.

Data Presentation

The binding affinities of Axomadol's enantiomers and their O-demethyl metabolites for the human recombinant µ-opioid receptor are summarized in the table below. This data is critical for understanding the structure-activity relationship and the contribution of each component to the overall analgesic effect.

| Compound | Inhibitory Constant (Ki) at Human µ-Opioid Receptor (µM) |

| (R,R)-enantiomer of Axomadol | 22.7 |

| (S,S)-enantiomer of Axomadol | >10 |

| (R,R)-enantiomer of O-demethyl-axomadol | 0.14 |

| (S,S)-enantiomer of O-demethyl-axomadol | 3.8 |

| Data sourced from Mangas-Sanjuan et al., 2016.[1] |

Experimental Protocols

This section details the protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like Axomadol hydrochloride for the µ-opioid receptor.

Materials and Reagents

-

Cell Membranes: Cell membranes prepared from a stable cell line expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated µ-opioid receptor antagonist, such as [³H]-Diprenorphine or [³H]-Naloxone, with high specific activity.

-

Unlabeled Ligand (for non-specific binding): A high concentration of a known µ-opioid receptor ligand, such as Naloxone.

-

Test Compound: Axomadol hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Type GF/C, pre-soaked in 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.[4]

-

96-well Plates

-

Filtration Apparatus (Cell Harvester)

-

Scintillation Vials

-

Scintillation Cocktail

-

Liquid Scintillation Counter

Procedure

1. Membrane Preparation: a. Culture cells expressing the human µ-opioid receptor to a sufficient density. b. Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse the cells using a hypotonic buffer and mechanical homogenization (e.g., Dounce homogenizer). d. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. e. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g). f. Wash the membrane pellet with fresh lysis buffer and resuspend it in an appropriate assay buffer. g. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Assay Setup (in a 96-well plate): a. Total Binding Wells: Add assay buffer, the radioligand at a concentration at or below its dissociation constant (Kd), and the cell membrane preparation. b. Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of the unlabeled ligand (e.g., 10 µM Naloxone), and the cell membrane preparation.[4] c. Test Compound Wells: Add assay buffer, the radioligand, varying concentrations of Axomadol hydrochloride, and the cell membrane preparation.

3. Incubation: a. Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

4. Filtration: a. Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[5] b. This step separates the receptor-bound radioligand from the free radioligand.

5. Washing: a. Quickly wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[5]

6. Scintillation Counting: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

7. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound (Axomadol hydrochloride) concentration. c. Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). d. Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

- [L] is the concentration of the radioligand used in the assay.

- Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Caption: Workflow for a competitive radioligand binding assay.

Caption: Dual mechanism of action of Axomadol.

References

- 1. Population pharmacokinetic/pharmacodynamic modelling of the effects of axomadol and its O‐demethyl metabolite on pupil diameter and nociception in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Axomadol - Wikipedia [en.wikipedia.org]

- 3. revvity.com [revvity.com]

- 4. benchchem.com [benchchem.com]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]